molecular formula C32H40O7Si B12433322 (3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

(3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

Cat. No.: B12433322
M. Wt: 564.7 g/mol
InChI Key: MBKNUQQFMJSTRO-CMPUJJQDSA-N
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Description

This compound is a highly functionalized bicyclic derivative featuring a [1,3]dioxolo[4,5-c]pyran core. Key structural elements include:

  • Stereochemical complexity: The (3aS,4R,6S,7R,7aR) configuration defines its three-dimensional arrangement, critical for biological interactions.
  • Protecting groups: The tert-butyl(diphenyl)silyl (TBDPS) group at the 4-position enhances stability during synthetic steps .
  • Hydroxyl group: The 7-hydroxy moiety provides a site for further functionalization or hydrogen bonding in biological systems.

Its synthesis typically involves multi-step protection/deprotection strategies, leveraging reagents like TBDPS chloride and methoxyphenol derivatives under controlled conditions .

Properties

Molecular Formula

C32H40O7Si

Molecular Weight

564.7 g/mol

IUPAC Name

(3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

InChI

InChI=1S/C32H40O7Si/c1-31(2,3)40(24-13-9-7-10-14-24,25-15-11-8-12-16-25)35-21-26-28-29(39-32(4,5)38-28)27(33)30(37-26)36-23-19-17-22(34-6)18-20-23/h7-20,26-30,33H,21H2,1-6H3/t26-,27-,28+,29-,30-/m1/s1

InChI Key

MBKNUQQFMJSTRO-CMPUJJQDSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)OC3=CC=C(C=C3)OC)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)C

Canonical SMILES

CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)OC)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol typically involves multiple steps. One common approach is to start with the preparation of the dioxolane and pyran rings, followed by the introduction of the substituents. The tert-butyl(diphenyl)silyl group can be introduced using tert-butyl(diphenyl)silyl chloride in the presence of a base such as triethylamine. The methoxyphenoxy group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scaling up the reaction would require careful control of temperature, pressure, and other parameters to ensure consistent product quality.

Chemical Reactions Analysis

TBDPS Ether Group

The tert-butyldiphenylsilyl (TBDPS) group is a robust protecting group for alcohols, stable under basic and mildly acidic conditions but cleavable via fluoride ions (e.g., tetrabutylammonium fluoride, TBAF).
Example Reaction:

TBDPS protected alcohol+TBAFFree alcohol+tert butyldiphenylsilanediol\text{TBDPS protected alcohol}+\text{TBAF}\rightarrow \text{Free alcohol}+\text{tert butyldiphenylsilanediol}

This reaction is critical in synthetic pathways where selective deprotection is required .

Dioxolopyran Ring

The 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis, which can open the ring to form diols.
Example Reaction:

Dioxolane+H3O+Diastereomeric diols\text{Dioxolane}+\text{H}_3\text{O}^+\rightarrow \text{Diastereomeric diols}

The stereochemistry of the resulting diols depends on reaction conditions .

Methoxyphenoxy Ether

The methoxyphenoxy group is generally stable but can undergo cleavage under strong acidic or reductive conditions.
Example Reaction:

Methoxyphenoxy ether+HBr aq Phenol derivative+Methanol\text{Methoxyphenoxy ether}+\text{HBr aq }\rightarrow \text{Phenol derivative}+\text{Methanol}

Hydroxyl Group

The tertiary hydroxyl group at position 7 may participate in esterification or sulfonation, though steric hindrance could limit reactivity.

Stability Considerations

  • The TBDPS group provides excellent stability during basic or oxidative steps but requires fluoride sources for removal.

  • The dioxolopyran ring may undergo unintended ring-opening under prolonged acidic conditions, necessitating careful pH control .

Scientific Research Applications

The compound (3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is not well understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of bicyclic ethers with silyl-protected hydroxyl groups. Below is a comparative analysis with structurally related molecules:

Compound Core Structure Key Substituents Biological/Physicochemical Properties Reference
Target Compound [1,3]dioxolo[4,5-c]pyran TBDPS-OCH2, 4-methoxyphenoxy, 7-OH High stereochemical specificity; moderate solubility in polar aprotic solvents (e.g., DMSO)
(3a'R,4S,7'S,7a'S)-2,2,2',2'-tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol Spiro-dioxolane-dioxolopyran Methyl groups at dioxolane positions; free 7'-OH Lower steric hindrance; higher aqueous solubility due to reduced lipophilic groups
7-((3aR,4R,6R,6aS)-6-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-pyrrolo[2,3-d]pyrimidine Thieno[3,4-d][1,3]dioxole + pyrrolopyrimidine TBDPS-OCH2, pyrimidine core Enhanced enzyme inhibition (e.g., kinase targets) due to heteroaromatic core
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((fluorinated alkyl)methyl)tetrahydrofuran-3-yl)oxy)methyl)tetrahydropyran Pyran + fluorinated alkyl chain Fluorinated alkyl group, acetylated hydroxyls Exceptional metabolic stability; prolonged half-life in vivo due to fluorine substituents
Dibenzo[b,d]pyran derivatives (e.g., 3-octyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol) Dibenzo-pyran Alkyl chains (C7–C8), methyl groups High lipophilicity; cannabinoid receptor affinity

Key Findings

Stereochemistry and Bioactivity : The target compound’s (3aS,4R,6S,7R,7aR) configuration distinguishes it from spiro-dioxolane derivatives (e.g., ), which lack the TBDPS group and exhibit reduced steric bulk. This difference correlates with altered pharmacokinetic profiles, as seen in reduced plasma protein binding for the spiro analogue .

Role of Silyl Protecting Groups : Compared to the tert-butyldimethylsilyl (TBDMS) analogue in , the TBDPS group in the target compound offers superior steric protection during synthetic steps but lowers aqueous solubility (logP ≈ 4.2 vs. 3.5 for TBDMS) .

Aromatic vs.

Research Implications

  • Drug Design : The TBDPS group’s balance between stability and solubility suggests utility in prodrug formulations requiring slow hydrolysis .
  • Therapeutic Windows : Compounds like the dibenzo-pyran derivatives exhibit higher lipophilicity, which may limit blood-brain barrier penetration compared to the target compound’s polar 7-OH group.
  • Synthetic Feasibility : The multi-step synthesis of the target compound (5–7 steps) contrasts with simpler routes for spiro-dioxolanes (3–4 steps), impacting scalability .

Biological Activity

The compound (3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews its biological properties based on available literature and research findings.

  • Molecular Formula : C20H34O6Si
  • Molecular Weight : 398.6 g/mol
  • Structure : The compound features a dioxolo-pyran core with several functional groups including a tert-butyl group and a diphenylsilyl ether.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential activities:

Antioxidant Activity

Some studies indicate that compounds with similar structural motifs exhibit antioxidant properties. For instance, the presence of methoxyphenyl groups can enhance the electron-donating ability of the molecule, potentially leading to increased radical scavenging activity. This property is crucial in preventing oxidative stress-related cellular damage.

Cytotoxicity and Antitumor Activity

Preliminary investigations have shown that related compounds can induce cytotoxic effects in various cancer cell lines. For example:

  • Case Study 1 : A study on related silyl ethers demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at concentrations ranging from 10 to 50 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G2/M phase.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in some contexts:

  • Case Study 2 : Inhibitory effects on certain cytochrome P450 enzymes were observed in vitro. This could imply a role in drug metabolism modulation, which is significant for pharmacokinetics and toxicology.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantPotential radical scavenging
CytotoxicityInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibition of cytochrome P450 enzymes

Mechanistic Insights

The biological mechanisms underlying the observed activities are still being elucidated. The structural features such as the silyl ether group may enhance solubility and bioavailability, while the methoxyphenyl group may contribute to receptor binding or interaction with cellular targets.

Antioxidant Mechanism

The antioxidant activity likely involves:

  • Electron Donation : The methoxy group can donate electrons to free radicals.
  • Metal Chelation : Potential chelation of metal ions that catalyze oxidative reactions.

Cytotoxic Mechanism

The cytotoxicity may result from:

  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Disruption of normal cell cycle progression.

Q & A

Q. How can the tert-butyl(diphenyl)silyl (TBDPS) protecting group in this compound influence synthetic pathways and stability under acidic/basic conditions?

The TBDPS group is critical for protecting hydroxyl groups during multi-step synthesis. Its stability under acidic conditions is superior to other silyl ethers (e.g., TMS), but it can be cleaved selectively using HF·pyridine or TBAF. When designing reactions, monitor steric hindrance introduced by the bulky TBDPS group, which may slow nucleophilic attacks at adjacent positions. LCMS (e.g., m/z 757 [M+H]+) and HPLC (retention time analysis) are recommended for tracking intermediates .

Q. What analytical techniques are most reliable for characterizing the stereochemical configuration of this compound?

X-ray crystallography is definitive for resolving stereochemistry. If crystals are unavailable, use 2D NMR (e.g., NOESY/ROESY) to correlate spatial proximities of protons. For example, coupling constants (J6,7J_{6,7} and J7,7aJ_{7,7a}) in 1^1H-NMR can confirm chair conformations in the tetrahydro-pyran ring. Polarimetry and circular dichroism (CD) are supplementary for chiral centers .

Q. How can solubility challenges be addressed during in vitro assays for this compound?

Despite conflicting solubility data (e.g., ESOL: 0.604 mg/mL vs. Ali: 0.0877 mg/mL), use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations. Pre-saturate buffers with the compound to avoid precipitation. Dynamic light scattering (DLS) can monitor aggregation in real time .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the reactivity of the 4-methoxyphenoxy group in catalytic transformations?

The 4-methoxyphenoxy group participates in π-π stacking with aromatic residues in enzyme active sites or catalysts, as shown in studies of similar glycosides. Hydrogen bonding between the methoxy oxygen and protic solvents (e.g., MeOH) can stabilize transition states. Computational modeling (DFT or MD simulations) should map electrostatic surfaces to predict regioselectivity .

Q. What experimental design strategies optimize yield in multi-step syntheses involving this compound?

Apply Bayesian optimization or heuristic algorithms to screen reaction parameters (temperature, catalyst loading, solvent ratios). For example, a DoE (Design of Experiments) approach using fractional factorial design can identify critical variables (e.g., TBDPS deprotection efficiency vs. base strength). High-throughput robotic platforms enable rapid iteration of conditions .

Q. How should researchers resolve contradictions in pharmacokinetic data (e.g., LogP vs. GI absorption) for this compound?

While computed LogP values vary (iLOGP: 1.96 vs. XLOGP3: -0.44), experimental determination via shake-flask method (octanol/water) is essential. Low GI absorption despite moderate LogP may stem from high molecular weight (>500 Da) or P-gp efflux. Use Caco-2 cell assays to validate permeability and probe P-gp inhibition .

Q. What mechanistic insights explain unexpected byproducts during deprotection of the TBDPS group in acidic media?

Competing elimination pathways (e.g., β-hydride elimination) can occur under strongly acidic conditions, generating alkene byproducts. Monitor reaction progress via 19^{19}F-NMR if fluorinated reagents (e.g., TBAF) are used. Stabilize carbocation intermediates with aprotic polar solvents (e.g., DMF) to suppress side reactions .

Methodological Resources

  • Stereochemical Analysis: Prioritize X-ray crystallography or NOESY over computational predictions for complex polycyclic systems .
  • Reaction Optimization: Combine DoE with Bayesian algorithms to reduce experimental iterations .
  • Data Validation: Cross-reference computed physicochemical properties (e.g., LogP, solubility) with empirical assays to resolve discrepancies .

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